alpha-Gurjunene alpha-Gurjunene (-)-alpha-gurjunene is a carbotricyclic compound and sesquiterpene that is 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene which is substituted by methyl groups at positions 1, 1, 4 and 7 (the 1aR,4R,4aR,7bS- diastereoisomer). It has been isolated from several plant species such as Anaphalis nubigena and Jatropha ribifolia. It has a role as a volatile oil component, a plant metabolite and an antibacterial agent. It is a carbotricyclic compound and a sesquiterpene. It is an enantiomer of a (+)-alpha-gurjunene.
alpha-Gurjunene is a natural product found in Humulus lupulus, Plagiochila rutilans var. moritziana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1181210-01-4
VCID: VC18557428
InChI: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1
SMILES:
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

alpha-Gurjunene

CAS No.: 1181210-01-4

Cat. No.: VC18557428

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-Gurjunene - 1181210-01-4

Specification

CAS No. 1181210-01-4
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Standard InChI InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1
Standard InChI Key SPCXZDDGSGTVAW-XIDUGBJDSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C
Canonical SMILES CC1CCC2C(C2(C)C)C3=C(CCC13)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

α-Gurjunene (CAS No. 489-40-7) is a sesquiterpene hydrocarbon with the molecular formula C15H24\text{C}_{15}\text{H}_{24} and a molecular weight of 204.35 g/mol . Its IUPAC name, (1aR,4R,4aR,7bS)-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cyclopropa[e]azulene, reflects its complex tricyclic framework comprising fused cyclopropane and azulene moieties . The compound’s stereochemistry is defined by specific configurations at the 1a, 4, 4a, and 7b positions, which critically influence its biological activity and physical properties.

Physicochemical Parameters

Key physical properties of α-gurjunene include:

PropertyValueSource
Boiling point76–77 °C (3 Torr)
Density0.918 g/mL at 20 °C
Refractive indexnD20n_{\text{D}}^{20} 1.489
Optical activity[α]D20[\alpha]_{\text{D}}^{20} +213°
LogP (estimated)6.386

The compound’s high hydrophobicity (LogP ≈ 6.4) suggests significant membrane permeability, a trait advantageous for pharmacological applications . Its optical activity, characterized by a specific rotation of +213°, underscores the enantiomeric purity of the naturally occurring (-)-α-gurjunene isoform .

Biosynthesis and Natural Occurrence

Enzymatic Synthesis in Solidago canadensis

The biosynthesis of (-)-α-gurjunene in Solidago canadensis (goldenrod) is catalyzed by a dedicated sesquiterpene synthase. This enzyme converts farnesyl diphosphate (FPP) into α-gurjunene through a multistep cyclization mechanism . Key enzymatic characteristics include:

  • Molecular mass: 48 kDa (native), 60 kDa (denatured)

  • Optimal pH: 7.8

  • KMK_{\text{M}} for FPP: 5.5 μM

  • Metal cofactor requirement: Mg²⁺ (10 mM)

Notably, the synthase produces a consistent product ratio of 91% (-)-α-gurjunene and 9% (+)-γ-gurjunene, suggesting a single enzyme catalyzes both products via divergent cyclization pathways .

Mechanistic Insights from Isotopic Labeling

Deuterium-labeling experiments with FPP analogs revealed a cyclization mechanism initiating at the C1 position of FPP. The reaction proceeds through a series of carbocation intermediates, culminating in the formation of α-gurjunene’s distinctive tricyclic skeleton . This biosynthetic plasticity explains the enzyme’s ability to generate structural analogs under varying physiological conditions.

Concentration (μg/mL)Inhibition (%)
31.25290
62.50310
125.00330
250.00340
500.00350
1000.00360

These findings suggest α-gurjunene stabilizes protein tertiary structure, potentially through hydrophobic interactions with exposed amino acid residues . Comparatively, α-fenchol exhibited superior efficacy (180–1,400% inhibition), highlighting structure-activity differences among sesquiterpenes .

Structure-Activity Relationships

The tricyclic framework of α-gurjunene provides multiple sites for electrophilic attack, enabling potential interactions with inflammatory mediators like NF-κB or COX-2. Molecular docking studies (hypothetical) propose that the cyclopropane ring may facilitate binding to hydrophobic enzyme pockets, while the azulene moiety could participate in π-π stacking with aromatic amino acids.

Analytical Characterization Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for α-gurjunene quantification due to its volatility. Characteristic mass fragments include:

  • Base peak: m/z 93 (C₇H₉⁺)

  • Molecular ion: m/z 204 (C₁₅H₂₄⁺)

  • Key fragments: m/z 161, 133, 105

Spectroscopic Identification

¹H NMR analysis (hypothetical data) reveals distinctive signals:

  • δ 0.8–1.2 ppm: Methyl groups on cyclopropane

  • δ 1.5–1.8 ppm: Bridgehead hydrogens

  • δ 5.2–5.6 ppm: Olefinic protons in azulene moiety

Industrial and Ecological Applications

Fragrance Industry Utilization

α-Gurjunene’s woody-balsamic odor profile (intensity: 100% at 20°C) makes it valuable in premium perfumery. Its stability under acidic conditions and low volatility enhance its utility as a base note in oriental and chypre fragrance formulations.

Ecological Roles in Plant Defense

In Solidago canadensis, α-gurjunene likely functions as an herbivore deterrent. Its biosynthesis increases under mechanical stress, consistent with a role in induced plant defense responses. The compound’s volatility also suggests potential allelopathic effects on competing vegetation.

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